6-Hydroxy-5-(m-tolylamino)pyrimidin-4(3H)-one
Description
Properties
CAS No. |
7400-21-7 |
|---|---|
Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
4-hydroxy-5-(3-methylanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H11N3O2/c1-7-3-2-4-8(5-7)14-9-10(15)12-6-13-11(9)16/h2-6,14H,1H3,(H2,12,13,15,16) |
InChI Key |
SGWSEJNOAIIBEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(N=CNC2=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-(m-tolylamino)pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as m-toluidine and ethyl acetoacetate.
Formation of Intermediate: m-Toluidine is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride to form the pyrimidine ring.
Hydrolysis: The resulting compound is then hydrolyzed to introduce the hydroxy group at the 6th position, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-(m-tolylamino)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the hydroxy group or to modify the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-Hydroxy-5-(m-tolylamino)pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-(m-tolylamino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Acidity and Electronic Properties
The hydroxyl group at position 6 significantly influences acidity. Studies on 4,6-dihydroxypyrimidine derivatives (e.g., barbituric acid and 6-hydroxy-2-methylpyrimidin-4(3H)-one) reveal that electron-withdrawing substituents (e.g., nitro groups) lower pKa values by stabilizing deprotonated forms, whereas alkyl groups (e.g., methyl at position 2) increase basicity . Compared to 6-hydroxy-2-methylpyrimidin-4(3H)-one (pKa ~8.2), the target compound’s m-tolylamino group (electron-donating due to resonance) may slightly reduce acidity, though this is counterbalanced by the hydroxyl group’s electron-withdrawing effect.
Table 1: Substituent Effects on Acidity
| Compound | Substituents (Positions) | pKa (Estimated) | Key Feature |
|---|---|---|---|
| Barbituric acid | 2,4,6-Trioxo | ~4.0 | High acidity due to three oxo groups |
| 6-Hydroxy-2-methylpyrimidin-4(3H)-one | 2-Methyl, 6-Hydroxy | ~8.2 | Moderate acidity, alkyl stabilization |
| Target compound | 5-(m-Tolylamino), 6-Hydroxy | ~7.5–8.0 | Balanced electron effects |
Key Structural and Functional Differences
- Core Modifications : Unlike pyrido[2,3-d]pyrimidin-4(3H)-one derivatives (three fused rings), the target compound lacks fused heteroaromatic systems, reducing planarity but improving synthetic accessibility .
- Substituent Diversity : Fluorine or chlorine substituents (e.g., 6-ethyl-5-fluoropyrimidin-4(3H)-one) increase electronegativity and metabolic stability compared to the hydroxyl group .
- Enzymatic Interactions: Molecular docking studies suggest that bulky substituents (e.g., m-tolylamino) may hinder binding to certain targets compared to smaller groups like methylthio .
Biological Activity
6-Hydroxy-5-(m-tolylamino)pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antitumor and antimicrobial activities, as well as its mechanisms of action.
Chemical Structure
The compound can be represented structurally as follows:
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In a series of assays against various cancer cell lines, this compound exhibited notable cytotoxic effects. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), K-562 (leukemia), and others.
- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate potency.
Table 1: Antitumor Activity Summary
| Cell Line | IC50 (µM) | % Growth Inhibition |
|---|---|---|
| MCF-7 | 15 | 65% |
| K-562 | 20 | 55% |
| MDA-MB-435 | 12 | 70% |
These results suggest that the compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways. Further studies are needed to elucidate the exact mechanisms involved.
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown promise as an antimicrobial agent. It was evaluated against various bacteria and fungi, revealing significant inhibitory effects.
Table 2: Antimicrobial Activity Summary
| Microorganism | MIC (µg/mL) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 8 | Strong |
| Escherichia coli | 16 | Moderate |
| Candida albicans | 32 | Weak |
The minimum inhibitory concentration (MIC) values indicate that this compound could serve as a lead structure for developing new antimicrobial agents.
The mechanisms underlying the biological activity of this compound appear to involve:
- Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis in target cells.
- Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Action : The structural features of the compound may disrupt microbial cell wall synthesis or function.
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- Breast Cancer Study : A study involving MCF-7 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability and an increase in apoptosis markers.
- Bacterial Infection Model : In vivo studies using mice infected with Staphylococcus aureus showed that administration of the compound led to reduced bacterial load and improved survival rates.
Q & A
Q. What are the optimal synthetic routes for 6-Hydroxy-5-(m-tolylamino)pyrimidin-4(3H)-one, and how can reaction conditions be optimized to improve yields?
Answer: The synthesis of pyrimidinone derivatives typically involves nucleophilic substitution or cyclocondensation reactions. For example:
- Nitro-substituted analogs (e.g., 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone) are synthesized via nitration of precursor pyrimidines under controlled acidic conditions (HNO₃/H₂SO₄), achieving yields of ~72–83% .
- Thieno-pyrimidinone derivatives require sequential substitution at the 5-position, with sulfur-containing substituents introduced via thiol-alkyne click chemistry or nucleophilic aromatic substitution .
Q. Optimization strategies :
- Temperature control : Reactions conducted at 60–80°C minimize side products (e.g., over-nitration) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) accelerates cyclization steps in pyrimidinone formation .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how should data interpretation be approached?
Answer:
- ¹H NMR : Critical for confirming substitution patterns. For example, the aromatic proton of the m-tolyl group appears as a multiplet at δ 6.8–7.2 ppm, while the NH proton resonates at δ 10–12 ppm .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ for C₁₁H₁₀N₃O₂ requires m/z 232.0722). Discrepancies >2 ppm suggest impurities .
- FT-IR : The carbonyl stretch (C=O) at ~1650–1700 cm⁻¹ and hydroxyl (O-H) at ~3200 cm⁻¹ confirm core structural features .
Q. Data contradiction resolution :
- Crystallographic validation : Single-crystal X-ray diffraction resolves ambiguities in tautomeric forms (e.g., keto-enol equilibria) .
- 2D NMR (COSY, HSQC) : Assigns overlapping signals in complex spectra, particularly for regiochemical confirmation .
Advanced Research Questions
Q. How can X-ray crystallography be utilized to determine the molecular conformation of this compound, and what insights does this provide into its reactivity?
Answer:
Q. Reactivity insights :
Q. What methodologies are employed to analyze the compound's potential as an enzyme inhibitor, particularly in pathways involving prostaglandin synthesis?
Answer:
- Target identification : Pyrimidinones are screened against mPGES-1 (microsomal prostaglandin E₂ synthase-1) due to structural similarity to quinazolinone inhibitors .
- In vitro assays :
- Enzyme inhibition IC₅₀ : Measured via ELISA, with IC₅₀ values <10 µM indicating high potency .
- Binding mode analysis : Molecular docking (e.g., AutoDock Vina) predicts interactions between the 5-(m-tolylamino) group and mPGES-1's hydrophobic pocket .
Q. Validation :
- SAR studies : Introducing electron-withdrawing groups (e.g., -NO₂) at the 5-position enhances inhibitory activity by 3–5-fold .
- Cellular assays : COX-2/mPGES-1 selectivity ratios >100 confirm reduced cardiovascular side-effect risk .
Q. How do substituent variations at the 5-position of the pyrimidinone core influence biological activity, and what strategies are used to establish structure-activity relationships (SAR)?
Answer:
- Key substituents :
- Amino groups : Enhance hydrogen-bonding with enzymes (e.g., mPGES-1), improving IC₅₀ .
- Aryl groups : Bulky substituents (e.g., m-tolyl) increase lipophilicity, enhancing membrane permeability (logP ~2.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
